2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Description
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitumor Applications
Synthetic pathways involving the core structure of the compound have shown potential antimicrobial and antitumor activities. For instance, derivatives of 1,2,4-triazines, synthesized through condensation reactions and further chemical modifications, have been primarily screened for their in vitro antimicrobial and antitumor properties (Abd El-Moneim et al., 2015). The research into these derivatives highlights the compound's potential in contributing to the development of new antimicrobial and antitumor agents, underscoring its relevance in medicinal chemistry and pharmaceutical applications.
Pesticide Potential
Furthermore, the structural relatives of this compound have been explored for their potential as pesticides. Specifically, N-derivatives of similar compounds characterized by X-ray powder diffraction demonstrated promising applications as potential pesticides (Olszewska, Tarasiuk, & Pikus, 2011). This research suggests the utility of the compound and its derivatives in developing environmentally friendly pesticide alternatives, contributing to agricultural science and pest management strategies.
Analgesic and Anti-inflammatory Agents
Compounds synthesized from structures related to "2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide" have also been investigated for their analgesic and anti-inflammatory activities. Novel derivatives exhibited significant COX-1/COX-2 inhibition, along with notable analgesic and anti-inflammatory effects, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This line of research is crucial for the development of new pharmaceuticals that could offer better safety profiles and effectiveness in treating chronic conditions related to pain and inflammation.
Antioxidant and Antitumor Evaluation
The antioxidant and antitumor activities of synthesized nitrogen heterocycles, including those structurally related to the compound , have been evaluated, showing promising results in the fight against cancer and oxidative stress-related diseases (El-Moneim, El‐Deen, & El-Fattah, 2011). These findings contribute significantly to the ongoing search for more effective and safer antitumor and antioxidant agents, reinforcing the compound's potential in therapeutic applications.
properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-14-7-8-15(17(10-14)29-2)22-18(26)11-30-20-23-19(27)16(24-25-20)9-12-3-5-13(21)6-4-12/h3-8,10H,9,11H2,1-2H3,(H,22,26)(H,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDPZYFXIUIDLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide |
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